molecular formula C18H10F2N2O B2887819 2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile CAS No. 252060-01-8

2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile

Cat. No.: B2887819
CAS No.: 252060-01-8
M. Wt: 308.288
InChI Key: PRMPRWHGESICRW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile is an organic compound that features a nicotinonitrile core substituted with fluorophenyl and fluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the coupling of 4-fluorophenol with 2,6-dibromonicotinonitrile under palladium-catalyzed conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)nicotinonitrile
  • 2-(4-Fluorophenoxy)nicotinonitrile
  • 2-(4-Fluorophenyl)-6-methylnicotinonitrile

Uniqueness

2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile is unique due to the presence of both fluorophenyl and fluorophenoxy groups, which can enhance its binding affinity and specificity for certain molecular targets. This dual substitution pattern also imparts distinct electronic properties, making it valuable for various applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N2O/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMPRWHGESICRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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